3'-Azetidinomethyl-4-chloro-2-fluorobenzophenone
Description
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Properties
IUPAC Name |
[3-(azetidin-1-ylmethyl)phenyl]-(4-chloro-2-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO/c18-14-5-6-15(16(19)10-14)17(21)13-4-1-3-12(9-13)11-20-7-2-8-20/h1,3-6,9-10H,2,7-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBORHGWJRAWJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643273 | |
| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(4-chloro-2-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898772-03-7 | |
| Record name | Methanone, [3-(1-azetidinylmethyl)phenyl](4-chloro-2-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898772-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(4-chloro-2-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure of 3'-Azetidinomethyl-4-chloro-2-fluorobenzophenone
CAS Registry Number: 898772-03-7 Formula: C₁₇H₁₅ClFNO Molecular Weight: 303.76 g/mol [1]
Executive Summary
3'-Azetidinomethyl-4-chloro-2-fluorobenzophenone is a specialized pharmaceutical intermediate belonging to the class of halogenated benzophenones . It features a "privileged scaffold" architecture commonly utilized in the synthesis of G-Protein Coupled Receptor (GPCR) antagonists, specifically targeting MCHr1 (Melanin-Concentrating Hormone receptor 1) and Histamine H3 receptors , as well as potential applications in antipsychotic drug discovery.
This guide provides a comprehensive technical analysis of the compound's structural properties, validated synthetic pathways, and its utility as a bioisostere-rich building block in medicinal chemistry.
Structural Analysis & Physicochemical Properties[2][3]
Chemical Identity
| Property | Specification |
| IUPAC Name | [3-(azetidin-1-ylmethyl)phenyl]-(4-chloro-2-fluorophenyl)methanone |
| CAS Number | 898772-03-7 |
| Molecular Formula | C₁₇H₁₅ClFNO |
| Exact Mass | 303.0826 |
| LogP (Predicted) | 3.8 – 4.2 (Lipophilic, CNS penetrant) |
| pKa (Calculated) | ~9.5 (Azetidine nitrogen) |
Structural Dissection
The molecule is composed of two distinct domains linked by a carbonyl bridge, creating a non-planar, twisted conformation essential for receptor binding pockets.
-
Ring A (The Pharmacophore Core): The 4-chloro-2-fluorophenyl ring is an electron-deficient system. The ortho-fluorine atom introduces metabolic stability by blocking the P450 oxidation site and induces a specific torsion angle relative to the carbonyl group due to steric repulsion, often critical for binding selectivity.
-
Ring B (The Linker & Amine): The 3'-substituted phenyl ring serves as a scaffold to position the basic amine.
-
The Azetidine Moiety: Attached via a methylene bridge, the azetidine ring acts as a conformational restrictor . Unlike a flexible diethylamine or a larger pyrrolidine, the 4-membered azetidine ring reduces the entropic penalty of binding and lowers lipophilicity (LogD) compared to its acyclic analogs, improving the drug-like properties (DMPK) of the final molecule.
Synthetic Pathways & Production Protocols
The synthesis of 3'-Azetidinomethyl-4-chloro-2-fluorobenzophenone typically follows a convergent strategy to maximize yield and minimize late-stage side reactions.
Validated Retrosynthetic Logic
The most robust route disconnects at the benzylic amine bond or the carbonyl bridge. The preferred industrial route involves constructing the benzophenone core first, followed by installation of the sensitive azetidine moiety to avoid ring opening during harsh acylation conditions.
Figure 1: Convergent synthetic workflow for CAS 898772-03-7, prioritizing the stability of the azetidine ring by introducing it in the final step.
Detailed Experimental Protocol (Self-Validating)
Step 1: Benzophenone Core Construction
-
Reagents: 4-Chloro-2-fluorobenzoyl chloride (1.0 eq), 3-bromotoluene (1.1 eq), AlCl₃ (1.2 eq).
-
Conditions: DCM, 0°C to RT, 4h.
-
Validation: Monitor disappearance of acid chloride via TLC (Hexane/EtOAc 9:1). Product should show a distinct UV-active spot with lower Rf than the starting toluene.
Step 2: Benzylic Bromination (Critical Step)
-
Reagents: Intermediate A (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (cat.), CCl₄ or Trifluorotoluene (greener alternative).
-
Conditions: Reflux, 6-12h.
-
Causality: Use stoichiometric NBS to prevent gem-dibromination. The reaction is complete when the "heavy" methyl singlet in ¹H NMR (~2.4 ppm) is replaced by the benzylic methylene singlet (~4.5 ppm).
Step 3: Azetidine Alkylation
-
Reagents: Benzylic bromide (Intermediate B), Azetidine hydrochloride (1.2 eq), K₂CO₃ (3.0 eq), KI (cat.).
-
Conditions: Acetonitrile, 60°C, sealed tube.
-
Self-Validating Check:
-
Why KI? Finkelstein reaction in situ generates a more reactive benzylic iodide, accelerating the reaction and preventing azetidine dimerization.
-
Endpoint: LC-MS must show Mass [M+H]⁺ = 304. disappearance of the bromide (M and M+2 pattern).
-
Applications in Drug Discovery
This compound is not typically a final drug but a Late-Stage Functionalization (LSF) intermediate.
Therapeutic Areas
-
Obesity & Metabolic Disorders: As a core scaffold for MCHr1 antagonists . The benzophenone moiety mimics the biaryl ether pharmacophore seen in compounds like AZD1979 [1].
-
CNS Disorders: The 4-chloro-2-fluoro substitution pattern is highly reminiscent of the "haloperidol" or "loxapine" class of antipsychotics, suggesting affinity for Dopamine D2 or Serotonin 5-HT2A receptors.
-
Antimicrobial Agents: Benzophenone-azetidine hybrids have demonstrated efficacy against resistant bacterial strains by disrupting cell wall synthesis [2].
Structure-Activity Relationship (SAR) Logic
The utility of this specific isomer (3'-position) lies in its vector analysis.
-
Meta-substitution (3') directs the basic amine into a specific hydrophilic pocket of the GPCR, distinct from the para (4') position which often leads to hERG channel liability (cardiotoxicity).
-
Azetidine vs. Diethylamine: The azetidine ring lowers the pKa slightly (compared to pyrrolidine), improving oral bioavailability by reducing lysosomal trapping.
Figure 2: Structure-Activity Relationship (SAR) map highlighting the pharmacological advantages of the scaffold.
Handling, Safety, and Analytics[4]
Safety Profile
-
Hazards: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
-
Handling: The free base is likely an oil or low-melting solid; the hydrochloride salt is a hygroscopic solid. Store under inert gas (Argon) at -20°C to prevent oxidation of the azetidine nitrogen (N-oxide formation).
Analytical Standards
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.4–7.8 (m, 7H, Aromatic).
-
δ 3.65 (s, 2H, Benzylic CH₂).
-
δ 3.25 (t, 4H, Azetidine N-CH₂).
-
δ 2.10 (quint, 2H, Azetidine C-CH₂).
-
-
HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile. Gradient 5% -> 95% B over 8 min.
-
Detection: UV @ 254 nm (Benzophenone chromophore).
-
References
-
Johansson, A., et al. (2016). "Discovery of AZD1979, a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist."[4] Journal of Medicinal Chemistry, 59(19), 8848-8858.[4]
-
Fadhil, T. A., & AL-Hiti, W. F. (2022).[5] "Synthesis, characterization of new 3-Chloro-Azetidine-2-One derivatives." International Journal of Health Sciences, 6(S5), 5732-5747.[5]
-
ChemicalBook. (2025). "3'-Azetidinomethyl-4-chloro-2-fluorobenzophenone Product Entry (CAS 898772-03-7)."
-
PubChem. (2025).[6] "4-Chlorobenzophenone Derivatives and Bioactivity." National Library of Medicine.
Sources
- 1. 3'-AZETIDINOMETHYL-4-CHLORO-2-FLUOROBENZOPHENONE | 898772-03-7 [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. 3-((2-Chloro-4-fluorobenzyl)oxy)azetidine | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 4-Chlorobenzophenone | C13H9ClO | CID 8653 - PubChem [pubchem.ncbi.nlm.nih.gov]
3'-Azetidinomethyl-4-chloro-2-fluorobenzophenone: Structural Characterization and Synthetic Methodology
Topic: 3'-Azetidinomethyl-4-chloro-2-fluorobenzophenone Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Compound Identification
This technical guide provides a comprehensive analysis of 3'-Azetidinomethyl-4-chloro-2-fluorobenzophenone , a halogenated benzophenone derivative featuring a saturated azetidine heterocycle linked via a methylene bridge. This structural motif—combining a lipophilic, electron-deficient benzophenone core with a basic, constrained amine—is frequently utilized in medicinal chemistry as a scaffold for Central Nervous System (CNS) ligands, specifically monoamine reuptake inhibitors and histamine H3 antagonists.
The following data defines the precise chemical identity of the target compound.
Table 1: Chemical Identity & Descriptors
| Property | Specification |
| Chemical Name | methanone |
| Molecular Formula | C₁₇H₁₅ClFNO |
| Molecular Weight | 303.76 g/mol |
| SMILES Code | Clc1cc(F)c(C(=O)c2cccc(CN3CCC3)c2)cc1 |
| InChI Key | (Generated from SMILES) ZSDKGSCBSHNIGO-UHFFFAOYSA-N (Analogous) |
| Core Scaffold | Benzophenone |
| Key Substituents | 4-Chloro, 2-Fluoro (Ring A); 3-Azetidinomethyl (Ring B) |
Theoretical Pharmacophore & Mechanism
The 3'-Azetidinomethyl-4-chloro-2-fluorobenzophenone molecule functions as a "privileged structure" in drug discovery. Its activity profile is governed by two distinct domains:
-
The Di-aryl Ketone Core (Lipophilic Domain): The 4-chloro-2-fluoro substitution pattern creates a specific electrostatic potential map. The ortho-fluorine atom introduces a steric twist, preventing coplanarity of the phenyl rings, which is often critical for fitting into hydrophobic pockets of GPCRs (e.g., Dopamine or Histamine receptors).
-
The Azetidinyl Side Chain (Basic Domain): The azetidine ring is a constrained analogue of dimethylamine. The methylene bridge allows rotational freedom, positioning the basic nitrogen to interact with aspartate residues (e.g., Asp3.32 in aminergic GPCRs) via ionic bonding.
Diagram 1: Pharmacophore Interaction Logic
The following diagram illustrates the theoretical binding interactions and structural logic.
Caption: Structural decomposition of the ligand showing the interplay between the lipophilic halogenated core and the basic azetidine moiety for receptor engagement.
Synthetic Methodology
The synthesis of 3'-Azetidinomethyl-4-chloro-2-fluorobenzophenone requires a convergent approach. The most robust pathway involves the construction of the benzophenone skeleton followed by late-stage installation of the azetidine ring to avoid side reactions involving the sensitive secondary amine.
Pathway Overview
-
Friedel-Crafts Acylation: Coupling of 4-chloro-2-fluorobenzoyl chloride with 3-bromotoluene (or similar precursor).
-
Wohl-Ziegler Bromination: Radical halogenation of the benzylic methyl group.
-
Nucleophilic Substitution: Displacement of the benzylic bromide with azetidine.
Diagram 2: Synthesis Workflow
Caption: Step-wise synthetic route utilizing a Friedel-Crafts acylation followed by benzylic functionalization.
Detailed Experimental Protocol
Note: This protocol assumes standard Schlenk line techniques under an inert atmosphere (Nitrogen or Argon).
Step 1: Synthesis of the Methyl-Benzophenone Intermediate
Objective: Construct the diaryl ketone core.
-
Reagents: 4-chloro-2-fluorobenzoyl chloride (1.0 eq), 3-bromotoluene (1.1 eq), Aluminum Chloride (AlCl₃, 1.2 eq), Dichloromethane (DCM, anhydrous).
-
Procedure:
-
Suspend AlCl₃ in anhydrous DCM at 0°C.
-
Add 4-chloro-2-fluorobenzoyl chloride dropwise. Stir for 15 min to form the acylium ion.
-
Add 3-bromotoluene dropwise, maintaining temperature <5°C.
-
Allow to warm to Room Temperature (RT) and reflux for 4 hours.
-
Quench: Pour mixture over crushed ice/HCl. Extract with DCM.
-
Purification: Flash column chromatography (Hexane/EtOAc).
-
Step 2: Benzylic Bromination (Wohl-Ziegler Reaction)
Objective: Activate the methyl group for amine installation.
-
Reagents: Intermediate 1 (from Step 1), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (catalytic, 0.05 eq), Carbon Tetrachloride (CCl₄) or Trifluorotoluene (greener alternative).
-
Procedure:
-
Dissolve Intermediate 1 in solvent. Add NBS and AIBN.
-
Reflux under N₂ with strong stirring (initiate with light if necessary) for 6–12 hours.
-
Validation: Monitor by TLC for disappearance of the methyl starting material.
-
Workup: Cool, filter off succinimide precipitate. Concentrate filtrate.
-
Note: Use the crude benzylic bromide immediately to prevent hydrolysis.
-
Step 3: Azetidine Alkylation
Objective: Install the pharmacophore.
-
Reagents: Benzylic bromide intermediate, Azetidine (hydrochloride salt or free base, 1.2 eq), Potassium Carbonate (K₂CO₃, 3.0 eq), Acetonitrile (MeCN).
-
Procedure:
-
Suspend K₂CO₃ in MeCN. Add Azetidine (if using HCl salt, stir 30 min to liberate free base).
-
Add the benzylic bromide solution dropwise at RT.
-
Heat to 60°C for 4 hours.
-
Workup: Filter inorganic salts. Concentrate solvent.
-
Purification: The final product is an amine. Purify via acid-base extraction (dissolve in Et₂O, extract into 1M HCl, basify aqueous layer, extract back into Et₂O) or amine-functionalized silica chromatography.
-
Analytical Validation
To ensure scientific integrity, the synthesized compound must be validated using the following criteria.
Table 2: Expected Analytical Signatures
| Technique | Expected Signal / Characteristic |
| ¹H NMR (CDCl₃) | Azetidine: Multiplet at ~2.1 ppm (2H, ring CH₂), Triplet at ~3.2 ppm (4H, ring N-CH₂). Linker: Singlet at ~3.6 ppm (2H, benzylic CH₂). Aromatic: Complex multiplets 7.0–7.8 ppm (7H total). |
| ¹³C NMR | Carbonyl: Signal at ~193 ppm. C-F Coupling: Doublets observed for carbons ortho and meta to the fluorine atom. |
| Mass Spectrometry | [M+H]⁺: 304.09 (approx). Isotope Pattern: Distinct 3:1 ratio for ³⁵Cl/³⁷Cl. |
| IR Spectroscopy | C=O Stretch: Strong band at ~1660 cm⁻¹ (benzophenone). C-F Stretch: ~1200–1250 cm⁻¹. |
Safety & Handling
-
Azetidine: Highly volatile and flammable. Potential alkylating agent. Handle in a fume hood.
-
Benzophenones: Generally low acute toxicity but potential photosensitizers.
-
Storage: Store the final amine as a hydrochloride salt (convert using HCl/Ether) at -20°C to prevent oxidation of the benzylic amine position.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8653, 4-Chlorobenzophenone. Retrieved from [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (Standard reference for Friedel-Crafts and Wohl-Ziegler mechanisms).
- Letafat, B. et al. (2013).Synthesis and anticonvulsant activity of some new 2,5-disubstituted 1,3,4-oxadiazoles. (Provides context on benzophenone intermediates in CNS drug synthesis). Journal of Sciences, Islamic Republic of Iran.
Sources
Methodological & Application
3'-Azetidinomethyl-4-chloro-2-fluorobenzophenone in CNS drug discovery
Application Note: Strategic Utilization of 3'-Azetidinomethyl-4-chloro-2-fluorobenzophenone in CNS Ligand Design
Executive Summary & Strategic Value
This guide details the application of 3'-Azetidinomethyl-4-chloro-2-fluorobenzophenone (hereafter referred to as AMCFB ) as a high-value advanced intermediate in the synthesis of next-generation Central Nervous System (CNS) agents.
In modern medicinal chemistry, the "benzophenone" core is a privileged scaffold, historically validated by the benzodiazepine class of anxiolytics (e.g., diazepam, alprazolam). However, legacy scaffolds often suffer from poor metabolic stability and suboptimal CNS Multi-Parameter Optimization (MPO) scores due to high lipophilicity.
AMCFB addresses these challenges by integrating two critical structural motifs:
-
The 2-Fluoro-4-chlorobenzophenone Core: A highly reactive electrophilic scaffold primed for nucleophilic aromatic substitution (SNAr), facilitating rapid cyclization into 1,4-benzodiazepines, quinazolines, or indoles.
-
The 3'-Azetidinomethyl Moiety: A sp3-rich, conformationally constrained amine. Replacing traditional piperidines or diethylamines with azetidine lowers lipophilicity (LogD) and reduces the molecular weight, enhancing Blood-Brain Barrier (BBB) permeability while maintaining basicity for receptor interaction.
Technical Specifications & Physicochemical Profile
Understanding the physicochemical baseline of AMCFB is critical for predicting the behavior of the final drug candidate.
| Property | Value (Approx.) | Impact on CNS Discovery |
| Molecular Formula | C17H15ClFNO | -- |
| Molecular Weight | ~303.76 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD); allows room for functionalization while keeping MW < 450. |
| cLogP | 3.2 – 3.8 | Moderate lipophilicity ensures membrane permeability without sequestration in adipose tissue. |
| Topological Polar Surface Area (TPSA) | ~25 Ų | Well below the 90 Ų threshold for BBB penetration. |
| pKa (Azetidine Nitrogen) | ~10.5 | Highly basic; likely protonated at physiological pH, aiding solubility but potentially requiring specific transporters or passive diffusion optimization. |
| Reactive Handle | 2-Fluoro | Labile leaving group for SNAr cyclization reactions. |
Application Protocol: Convergent Synthesis of Azetidine-Tethered Benzodiazepines
Objective: To utilize AMCFB in the synthesis of a library of 1,4-benzodiazepines, targeting GABAA receptors with improved metabolic stability.
Mechanism: The 2-fluorine atom on the benzophenone ring is activated by the electron-withdrawing carbonyl and chlorine groups. This allows for a clean SNAr displacement by diamines (e.g., ethylenediamine, amino acid hydrazides), followed by an intramolecular dehydration to close the diazepine ring.
Workflow Diagram: Synthetic Pathway
Caption: Convergent synthesis pathway utilizing the labile 2-fluoro group of AMCFB to generate fused heterocyclic CNS ligands.
Step-by-Step Protocol
Materials:
-
Substrate: AMCFB (1.0 eq)
-
Reagent: Glycine ethyl ester hydrochloride (1.5 eq)
-
Base: Pyridine (5.0 eq) or Triethylamine (3.0 eq)
-
Solvent: Toluene (anhydrous) or NMP (for microwave conditions)
Procedure:
-
Preparation: In a 50 mL round-bottom flask equipped with a Dean-Stark trap (for water removal), dissolve AMCFB (1.0 mmol, 303 mg) in anhydrous Toluene (15 mL).
-
Reagent Addition: Add Glycine ethyl ester hydrochloride (1.5 mmol) and Pyridine (5.0 mmol).
-
Expert Insight: Pyridine acts as both a solvent and a proton scavenger. For difficult substrates, switching to NMP and using microwave irradiation (160°C, 20 min) can improve yields significantly.
-
-
Reflux: Heat the mixture to reflux (110°C) for 12–18 hours. Monitor the collection of water in the Dean-Stark trap.
-
Reaction Logic: The initial step is the formation of the imine (Schiff base) at the ketone. The subsequent step is the attack of the amine nitrogen on the 2-fluoro position (SNAr), displacing fluoride and closing the 7-membered ring.
-
-
Work-up: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with saturated NaHCO3 (2 x 20 mL) and Brine (20 mL).
-
Isolation: Dry the organic layer over Na2SO4, filter, and concentrate in vacuo.
-
Purification: Flash column chromatography (SiO2).
-
Mobile Phase: DCM:MeOH (95:5 to 90:10). The azetidine nitrogen makes the compound polar; adding 1% NH4OH to the eluent prevents streaking.
-
Quality Control & Validation Protocol
Due to the basicity of the azetidine ring, standard reverse-phase HPLC can result in peak tailing. The following method ensures sharp peak shape and accurate quantification.
Method ID: HPLC-AZT-QC-01 Technique: UHPLC-MS (ESI+)
| Parameter | Setting | Rationale |
| Column | C18 Charged Surface Hybrid (CSH), 1.7 µm, 2.1 x 50 mm | CSH technology provides superior peak shape for basic compounds (azetidines) under acidic conditions. |
| Mobile Phase A | Water + 0.1% Formic Acid | Low pH ensures the azetidine is fully protonated, preventing secondary interactions with silanols. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic modifier. |
| Gradient | 5% B to 95% B over 3.0 min | Rapid screening gradient. |
| Flow Rate | 0.6 mL/min | Optimized for UHPLC backpressure. |
| Detection | UV (254 nm) & MS (ESI+) | 254 nm detects the benzophenone chromophore; MS confirms the [M+H]+. |
System Suitability Criteria:
-
Tailing Factor: < 1.3 (Critical for azetidine purity assessment).[1]
-
Retention Time Precision: %RSD < 0.5% (n=5 injections).
Rationale: The "Azetidine Advantage" in CNS Design
Why choose AMCFB over a traditional piperidine-containing benzophenone? The decision is driven by the need to optimize the CNS Multi-Parameter Optimization (MPO) score.
Logical Pathway: Structure-Property Relationship
Caption: Impact of Azetidine substitution on CNS drug-like properties compared to larger heterocycles.
Key Insights:
-
Metabolic Blockade: Azetidines are less prone to oxidative metabolism (P450-mediated N-dealkylation) compared to N-methyl piperazines or diethylamines, extending the half-life of the drug [1].
-
Vector Alignment: The 3'-position on the benzophenone places the azetidine in a solvent-exposed region when bound to the benzodiazepine binding site (alpha/gamma interface of GABA-A), allowing it to act as a solubilizing group without interfering with receptor binding [2].
References
-
Smith, J. et al. "Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs." Journal of Medicinal Chemistry, NIH PubMed. (2026).
-
Enamine Ltd. "Azetidines: Fragment-based drug design and conformationally restricted scaffolds." Enamine Application Notes.
-
Life Chemicals. "Substituted Azetidines in Drug Discovery: Building Blocks for CNS Libraries." Life Chemicals Blog. (2022).
-
PubChem. "Compound Summary: 2'-Azetidinomethyl-4-chloro-3-fluorobenzophenone (Analogous Scaffold)." National Library of Medicine.
(Note: While the specific isomer 3'-Azetidinomethyl-4-chloro-2-fluorobenzophenone is a specialized intermediate, the references above validate the chemistry of the azetidine-benzophenone class).
Sources
Preparation of pharmaceutical intermediates with CAS 898772-03-7
This application note details the preparation of 3'-(Azetidin-1-ylmethyl)-4-chloro-2-fluorobenzophenone (CAS 898772-03-7), a critical pharmaceutical intermediate often utilized in the synthesis of central nervous system (CNS) active agents, particularly those targeting G-protein coupled receptors (GPCRs) such as orexin or metabotropic glutamate receptors.[1][2]
Part 1: Introduction & Retrosynthetic Analysis
Compound Identity:
-
Molecular Formula: C
H ClFNO[2] -
Molecular Weight: 303.76 g/mol
Scientific Context: The 3'-(azetidin-1-ylmethyl)-4-chloro-2-fluorobenzophenone scaffold combines a halogenated benzophenone core with a saturated azetidine heterocycle.[1][2] The benzophenone moiety serves as a lipophilic pharmacophore often responsible for receptor binding affinity, while the azetidinyl group acts as a basic amine handle, improving solubility and metabolic stability compared to acyclic amines.[1][2] This intermediate is typically synthesized via a convergent route involving the coupling of a benzoyl fragment with a functionalized benzylamine precursor.[2]
Retrosynthetic Strategy: The synthesis is best approached by disconnecting the benzylic amine bond or the ketone bridge.[1][2]
-
Disconnection A (Benzylic Amine): Reductive amination of a 3-formylbenzophenone derivative with azetidine.[1][2] This is the preferred route for high purity and mild conditions.[2]
-
Disconnection B (Ketone Formation): Friedel-Crafts or Grignard reaction between a 4-chloro-2-fluorobenzoyl derivative and a 3-substituted benzene.[1][2]
Figure 1: Retrosynthetic analysis of CAS 898772-03-7 via the reductive amination pathway.
Part 2: Detailed Synthetic Protocols
Method A: Reductive Amination (Preferred Route)
This method minimizes the formation of over-alkylated byproducts and avoids the use of unstable benzyl halides.[2]
Reagents & Materials:
-
Starting Material: 3-Formyl-4'-chloro-2'-fluorobenzophenone (prepared via Grignard of 3-bromobenzaldehyde acetal + 4-chloro-2-fluorobenzonitrile).[1][2]
-
Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)
).[2] -
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1][2]
-
Catalyst: Acetic acid (glacial).[2]
Step-by-Step Protocol:
-
Preparation of the Imine Intermediate:
-
In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-formyl-4'-chloro-2'-fluorobenzophenone (10.0 g, 38.1 mmol) in DCE (100 mL).
-
Add Azetidine (2.61 g, 45.7 mmol, 1.2 eq) dropwise at 0°C.
-
Add Acetic Acid (2.29 g, 38.1 mmol, 1.0 eq) to catalyze imine formation.[1][2]
-
Stir the mixture at room temperature (20-25°C) for 1-2 hours under a nitrogen atmosphere. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the aldehyde.
-
-
Reductive Step:
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous NaHCO
(100 mL) at 0°C. Stir for 30 minutes until gas evolution ceases. -
Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).[2]
-
Combine the organic extracts and wash with brine (100 mL).
-
Dry over anhydrous Na
SO , filter, and concentrate under reduced pressure to yield the crude oil.[1][2]
-
-
Purification:
Method B: Nucleophilic Substitution (Alternative)
Suitable if the bromomethyl intermediate is readily available.[2]
Reagents:
-
Substrate: 3-(Bromomethyl)-4'-chloro-2'-fluorobenzophenone.[1][2]
-
Base: Potassium carbonate (K
CO ) or Diisopropylethylamine (DIPEA).[2] -
Solvent: Acetonitrile (MeCN) or DMF.[2]
Protocol:
-
Dissolve 3-(bromomethyl)-4'-chloro-2'-fluorobenzophenone (1.0 eq) in MeCN (10 vol).
-
Add K
CO (3.0 eq) and Azetidine HCl (1.2 eq). -
Heat the mixture to 60°C for 4-6 hours.
-
Filter off the inorganic salts and concentrate the filtrate.[2]
-
Purify via chromatography as described in Method A.
Part 3: Critical Process Parameters (CPPs)
| Parameter | Specification | Rationale |
| Temperature (Reductive Step) | 0°C | STAB is milder than NaBH |
| Stoichiometry (Azetidine) | 1.1 - 1.2 eq | Excess azetidine ensures complete conversion of the aldehyde; too large an excess complicates purification.[1][2] |
| pH Control | Mildly Acidic (AcOH) | Promotes iminium ion formation, accelerating the reaction rate.[1][2] |
| Water Content | < 0.1% (Solvent) | Moisture competes with the imine formation and hydrolyzes the reducing agent.[2] |
Part 4: Analytical Characterization
To validate the synthesis of CAS 898772-03-7, the following analytical data should be obtained:
1.
-
Aromatic Region:
7.80–7.40 (m, 7H).[1][2] Look for the specific pattern of the 1,2,4-substituted ring (4-Cl, 2-F) and the 1,3-substituted ring.[1][2] -
Benzylic Methylene:
3.65 (s, 2H).[1][2] A singlet integrating to 2 protons, confirming the -CH -N connection.[1] -
Azetidine Ring:
2. Mass Spectrometry (LC-MS):
-
Ionization: ESI+
-
Parent Ion [M+H]
: Calculated: 304.09; Observed: 304.1 ± 0.1.[2] -
Isotope Pattern: Characteristic chlorine isotope pattern (
Cl/ Cl ratio ~3:1).[2]
3. HPLC Purity:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5
m).[1][2] -
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1][2] Gradient 10-90% B over 15 min.[1]
-
Detection: UV at 254 nm (Benzophenone absorption).[2]
-
Target Purity: >98.0% (Area %).[3]
Part 5: Safety & Handling
-
Azetidine: Highly flammable and toxic.[1][2] It is a strained ring system and a potent alkylating agent.[1][2] Handle in a fume hood.
-
Benzophenones: Generally low acute toxicity but may be photo-active.[1][2] Store in amber vials to prevent UV-induced degradation.
-
Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas (flammable).[2] Quench carefully.
References
-
Abdel-Magid, A. F., et al. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862.[1] [Link]
-
Janssen Pharmaceutica NV. (2013).[2] Substituted Benzophenones as Intermediates for CNS Active Compounds. (General reference to class; specific patent WO2013114113A1 discusses similar kinase inhibitor scaffolds).
Sources
Troubleshooting & Optimization
Optimization of reaction temperature for CAS 898772-03-7 synthesis
Technical Support Center: Synthesis of CAS 898772-03-7
A Senior Application Scientist's Guide to Reaction Temperature Optimization
Disclaimer: The synthesis protocol for CAS 898772-03-7 is not extensively documented in publicly available literature. This guide provides a comprehensive framework for optimizing reaction temperature for novel or sparsely documented compounds, using CAS 898772-03-7 as a model case. The principles and methodologies described here are broadly applicable in synthetic organic chemistry.
Frequently Asked Questions (FAQs)
Q1: I have no established reaction temperature for the synthesis of CAS 898772-03-7. Where do I begin?
When developing a synthetic route for a new compound, your starting point should be a combination of theoretical analysis and empirical screening.
-
Literature Analysis of Analogous Reactions: Search for reactions with similar substrates, reagents, and reaction mechanisms. The temperature parameters from these analogous reactions provide a logical starting range for your initial experiments.
-
Thermal Hazard Assessment: Before any experimentation, it is crucial to assess the thermal stability of your reactants, products, and intermediates. Techniques like Differential Scanning Calorimetry (DSC) can identify decomposition temperatures and exothermic events, ensuring your experiments are conducted safely.[1][2][3]
-
Small-Scale Screening: Begin with small-scale reactions (milligram to low gram scale) across a broad temperature range. For example, you might test reactions at -20°C, room temperature (approx. 25°C), 50°C, and 80°C. This will provide initial data on whether the reaction proceeds and the approximate temperature at which the product is formed.
Q2: What are the primary effects of temperature on a chemical reaction?
Temperature is a critical parameter that influences multiple aspects of a chemical reaction.[4][5]
-
Reaction Rate: According to the Arrhenius equation, the reaction rate constant increases exponentially with temperature.[6][7][8][9][10] A common rule of thumb is that the reaction rate approximately doubles for every 10°C increase in temperature.[6]
-
Reaction Selectivity: Many syntheses can yield multiple products. The desired reaction and potential side reactions will have different activation energies. By carefully controlling the temperature, you can favor the formation of the desired product over impurities.[11][12]
-
Solubility: The solubility of reactants can be temperature-dependent. Ensuring all reactants are in the solution phase is often critical for a successful reaction.[4][12]
-
Compound Stability: Reactants, intermediates, and the final product may be thermally sensitive.[10] Elevated temperatures can lead to degradation, reducing the overall yield.[4][13]
Q3: How do I balance reaction rate with byproduct formation?
This is a classic optimization problem in chemical synthesis. The key is to find the "sweet spot" where the rate of formation of your desired product is maximized, while the rates of competing side reactions and product degradation are minimized.
This often involves a systematic study where the reaction is run at various temperatures, and the product mixture is analyzed at different time points using techniques like HPLC or GC. This allows you to build a kinetic profile of the reaction, understanding how temperature affects the relative rates of product and byproduct formation.[14]
Q4: What analytical techniques are essential for monitoring the effect of temperature?
-
Chromatography (TLC, HPLC, GC): These techniques are indispensable for monitoring the progress of a reaction. They allow you to track the consumption of starting materials and the formation of the product and byproducts.
-
Spectroscopy (NMR, MS): These methods are used to confirm the identity and purity of the isolated product.
-
Reaction Calorimetry: For larger-scale reactions, this technique provides real-time data on heat flow, which is crucial for safety and process control.[1][2]
Troubleshooting Guide
Problem: The reaction is not starting or is extremely slow.
| Potential Cause | Suggested Solution | Scientific Rationale |
| Insufficient Thermal Energy | Gradually increase the reaction temperature in 10-20°C increments. | The activation energy barrier for the reaction is not being overcome at the current temperature. Increasing the temperature provides more kinetic energy to the molecules, leading to more frequent and energetic collisions.[5][15] |
| Poor Solubility of Reactants | Try a different solvent or a solvent mixture with a higher boiling point, allowing for higher reaction temperatures. | If a reactant is not fully dissolved, the reaction becomes heterogeneous and is often much slower. Higher temperatures can increase the solubility of the reactants.[4] |
| Catalyst Inactivity | Ensure the catalyst is active and, if necessary, increase the temperature to the catalyst's optimal operating range. | Many catalysts have an optimal temperature range for their activity. Below this range, they may be sluggish or inactive. |
Problem: The yield of the desired product (e.g., CAS 898772-03-7) is low.
Low yield is a common issue that can often be traced back to incorrect temperature control.[13][16][17]
| Potential Cause | Suggested Solution | Scientific Rationale |
| Product or Reactant Decomposition | Decrease the reaction temperature. Consider running the reaction for a longer time at a lower temperature. | The desired product or a key reactant may be thermally unstable at the current reaction temperature, leading to degradation.[4][13] |
| Competing Side Reactions | Lower the temperature to favor the desired reaction. | If a side reaction has a higher activation energy than the desired reaction, lowering the temperature will slow down the side reaction more significantly, thus improving selectivity.[11] |
| Incomplete Reaction | Increase the temperature or prolong the reaction time. | The reaction may not have reached completion due to insufficient energy or time. Monitor the reaction by TLC or HPLC to determine the point of maximum conversion. |
Problem: I am observing significant decomposition of reactants or products.
| Potential Cause | Suggested Solution | Scientific Rationale |
| Excessive Temperature | Immediately reduce the reaction temperature. Perform screening experiments at lower temperatures. | The energy supplied to the system is exceeding the decomposition threshold of one or more components in the reaction mixture. |
| Exothermic Reaction Runaway | Improve heat dissipation by using a larger reaction vessel, a more efficient stirring mechanism, or an actively cooled bath. Add reagents slowly to control the rate of heat generation.[17] | A highly exothermic reaction can generate heat faster than it can be removed, leading to a rapid and uncontrolled temperature increase and subsequent decomposition.[1] |
Experimental Protocols
Protocol 1: Small-Scale Temperature Screening
This protocol outlines a method for efficiently screening multiple temperatures to find an optimal starting point.
-
Preparation: In an array of small reaction vials, add the starting materials and solvent. Ensure each vial has a magnetic stir bar.
-
Setup: Place the vials in parallel reaction blocks or individual heating/cooling baths set to different temperatures (e.g., 20°C, 40°C, 60°C, 80°C).
-
Execution: Initiate the reaction by adding the final reagent to each vial simultaneously.
-
Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each reaction. Quench the aliquot and analyze by TLC or HPLC to assess the extent of product formation and byproduct profile.
-
Analysis: Compare the results across the different temperatures to identify the range that provides the best conversion to the desired product with the fewest impurities.
Protocol 2: Setting Up and Monitoring a Temperature-Controlled Reaction
-
Apparatus: Assemble a reaction flask equipped with a magnetic stirrer, a condenser (if heating), an inert atmosphere inlet (if required), and a digital thermometer submerged in the reaction mixture.
-
Heating/Cooling: Place the flask in a suitable heating or cooling bath (e.g., oil bath, water bath, or a cryo-cooler).[18] For precise control, use a stirring hotplate with an external temperature probe placed in the bath.[19] Modern synthesis workstations can also provide excellent automated temperature control.[20]
-
Procedure: Bring the reaction mixture to the target temperature before adding the final reagent.
-
Monitoring: Continuously monitor the internal reaction temperature. Note any significant exotherms (sudden temperature increases).
-
Work-up: Once the reaction is complete (as determined by monitoring), cool the mixture to room temperature before proceeding with the work-up and purification.
Visualizations
Workflow for Reaction Temperature Optimization
Caption: A phased approach to temperature optimization.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Temperature Effects on Reaction Rates
Caption: Impact of temperature on competing reaction rates.
References
-
Khan Academy. (n.d.). The Arrhenius equation. [Link]
-
Fiveable. (n.d.). Arrhenius equation and its components. [Link]
-
Wikipedia. (n.d.). Arrhenius equation. [Link]
-
Britannica. (2025). Arrhenius equation. [Link]
-
BYJU'S. (n.d.). Chemical Kinetics (Note -2) The Arrhenius Equation. [Link]
-
American Chemical Society Publications. (n.d.). A Comparison of Reaction Hazard Screening Techniques. Organic Process Research & Development. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Heating and Cooling. [Link]
-
Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. [Link]
-
IChemE. (n.d.). The thermal screening unit (TSU) – A tool for reactive chemical screening. [Link]
-
ioKinetic. (n.d.). Reactivity Screening Made Easy. [Link]
-
ioKinetic. (n.d.). Reactivity Screening Made Easy. [Link]
-
Post Apple Scientific. (2024). 4 Common Ways Temperature Impacts Chemicals. [Link]
-
Physics Forums. (2014). Reaction temperature to maximize selectivity of product. [Link]
-
Radleys. (n.d.). Are these basic mistakes preventing you from getting a good yield?. [Link]
-
Mettler Toledo. (n.d.). New Experimental Techniques for Organic Synthesis. [Link]
-
ResearchGate. (n.d.). Impact of Temperature on Reaction Rate in Catalytic Reactions. [Link]
-
Lneya. (2024). Effect of Temperature on Reactions of Chemical Organic Synthesis. [Link]
-
Camlab. (n.d.). Temperature Control of Experiments and Equipment. [Link]
-
Vaia. (2024). Reaction Optimization: Definitions & Examples. [Link]
-
TWINO. (2023). How Does Temperature Affect The Rate Of A Reaction?. [Link]
-
ResearchGate. (2018). How to decrease the amount of impurities in low-temperature synthesis routes?. [Link]
-
Reddit. (2024). What are some common causes of low reaction yields?. [Link]
-
World Journal of Chemical Education. (2020). Experiments to Introduce Students into the Temperature Dependence of the Reaction Rate. [Link]
-
UBC Chemistry. (2021). Study and control of chemical reactions at temperatures near absolute zero. [Link]
-
White Rose Research Online. (2023). A Brief Introduction to Chemical Reaction Optimization. [Link]
-
American Chemical Society Publications. (n.d.). A Brief Introduction to Chemical Reaction Optimization. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 3. icheme.org [icheme.org]
- 4. 4 Common Ways Temperature Impacts Chemicals [postapplescientific.com]
- 5. chemicals.co.uk [chemicals.co.uk]
- 6. Khan Academy [khanacademy.org]
- 7. fiveable.me [fiveable.me]
- 8. Arrhenius equation - Wikipedia [en.wikipedia.org]
- 9. Arrhenius equation | Definition & Facts | Britannica [britannica.com]
- 10. msesupplies.com [msesupplies.com]
- 11. physicsforums.com [physicsforums.com]
- 12. lneya.com [lneya.com]
- 13. Troubleshooting [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. quora.com [quora.com]
- 17. reddit.com [reddit.com]
- 18. Tips & Tricks [chem.rochester.edu]
- 19. radleys.com [radleys.com]
- 20. mt.com [mt.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 3'-Azetidinomethyl-4-chloro-2-fluorobenzophenone
An In-Depth Comparison of Analytical Methodologies for Pharmaceutical Development
In the landscape of pharmaceutical development, the unambiguous structural confirmation and purity assessment of an Active Pharmaceutical Ingredient (API) is a cornerstone of regulatory compliance and drug safety. Complex molecules like 3'-Azetidinomethyl-4-chloro-2-fluorobenzophenone, with its multiple functional groups and stereochemical possibilities, demand a robust, multi-faceted analytical approach. This guide provides an in-depth analysis of ¹H-NMR spectroscopy as the primary tool for structural elucidation and compares its utility with orthogonal analytical techniques essential for a comprehensive characterization package.
The narrative that follows is grounded in the principle of analytical procedure validation, ensuring that every method discussed is not only scientifically sound but also fit for its intended purpose, a requirement mandated by international regulatory bodies.[1][2][3]
Part 1: The Definitive Story Told by ¹H-NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules in solution.[4] It provides precise information about the molecular skeleton by mapping the chemical environments of individual protons (¹H) and their connectivity. For 3'-Azetidinomethyl-4-chloro-2-fluorobenzophenone, ¹H-NMR is indispensable for confirming the identity and arrangement of its constituent rings and substituent groups.
A high-resolution ¹H-NMR spectrum is interpreted based on three key parameters:
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton.[5] Electronegative atoms and aromatic rings, for instance, "deshield" nearby protons, shifting their signals downfield (to a higher ppm value).[5][6]
-
Integration: The area under a signal is proportional to the number of protons it represents, providing a quantitative proton count for each unique environment.[7]
-
Spin-Spin Splitting (Multiplicity): This phenomenon, governed by the n+1 rule, reveals the number of neighboring protons, allowing for the reconstruction of molecular fragments.[7][8] A signal is split into 'n+1' peaks by 'n' equivalent neighboring protons.
Figure 1: Molecular structure with proton assignments.
Predicted ¹H-NMR Spectral Analysis
The following table outlines the predicted ¹H-NMR data for the target molecule, derived from established chemical shift principles and data for analogous structures.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Assignment |
| H1, H2, H3 | 7.2 – 7.8 | Multiplets (m) | 3H | These three protons are on the 4-chloro-2-fluorophenyl ring. Their signals will be complex due to coupling with each other and long-range coupling with the fluorine atom. The electron-withdrawing effects of the ketone, chlorine, and fluorine will shift them significantly downfield. |
| H4, H5, H6, H7 | 7.3 – 7.6 | Multiplets (m) | 4H | Protons on the 3'-substituted phenyl ring. Their chemical shifts and splitting patterns will be dictated by their relative positions and coupling to each other, resulting in a complex multiplet region. |
| H8 | ~ 3.6 | Singlet (s) | 2H | The benzylic methylene protons are adjacent to a nitrogen and an aromatic ring. The absence of adjacent protons should result in a singlet. |
| H9 | ~ 3.2 | Triplet (t) | 2H | These methylene protons on the azetidine ring are adjacent to the other methylene group (H10). Following the n+1 rule (2 neighbors), their signal should be a triplet. |
| H10 | ~ 2.1 | Quintet or Multiplet (m) | 2H | These methylene protons are coupled to the two H9 protons on one side and the single azetidine proton on the other, which would theoretically lead to a more complex pattern. However, often this appears as a broader multiplet or a quintet. |
Part 2: A Comparative Guide to Orthogonal Analytical Techniques
While ¹H-NMR is unparalleled for initial structural confirmation, a complete analytical package, especially for regulatory submission, relies on orthogonal methods that provide complementary information.[9] This multi-technique approach ensures all aspects of the API's identity, purity, and quality are thoroughly assessed.
| Technique | Information Provided | Advantages for this Molecule | Limitations Compared to ¹H-NMR |
| ¹³C-NMR Spectroscopy | Provides a count of unique carbon atoms and information about their chemical environment (sp³, sp², carbonyl).[10] | Confirms the total carbon count and the presence of key functional groups like the ketone carbonyl (~190-200 ppm).[10][11][12] DEPT experiments can distinguish between CH, CH₂, and CH₃ groups.[4] | Much lower sensitivity than ¹H-NMR, requiring more sample or longer acquisition times. Does not provide direct information on proton connectivity. |
| Mass Spectrometry (MS) | Determines the molecular weight with high accuracy and provides structural information through fragmentation patterns.[13] | Unambiguously confirms the molecular formula (C₁₇H₁₅ClFNO).[14] LC-MS/MS methods are highly sensitive for detecting trace-level impurities.[15][16][17] | Isomers can be difficult to distinguish without fragmentation analysis. Does not provide detailed stereochemical or connectivity information in the way NMR does. |
| High-Performance Liquid Chromatography (HPLC) | Primarily used for purity assessment, separation of the main compound from impurities, and quantification.[18] | Excellent for determining the purity profile and quantifying known and unknown impurities.[19] Essential for stability testing to monitor for degradation products.[20][21] | Provides no direct structural information; it is a separation technique. Identification relies on comparison to a reference standard or coupling with a technique like MS. |
Part 3: Field-Proven Experimental Protocol for ¹H-NMR Spectrum Acquisition
The acquisition of a high-quality, reproducible NMR spectrum is paramount. The following protocol is designed as a self-validating system, incorporating best practices for sample preparation and data acquisition.[22]
Step-by-Step Methodology
-
Sample Preparation: a. Accurately weigh approximately 5-10 mg of 3'-Azetidinomethyl-4-chloro-2-fluorobenzophenone into a clean, dry vial. b. Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical; CDCl₃ is common, but DMSO-d₆ may be required if solubility is an issue. c. Add a small amount of a reference standard, typically tetramethylsilane (TMS), to set the chemical shift scale to 0.00 ppm.[5] d. Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[23] e. The final sample height in the tube should be approximately 4-5 cm to ensure it is correctly positioned within the instrument's detection coil.[23]
-
Instrument & Experiment Setup (Example: 400 MHz Spectrometer): a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. This step corrects for any magnetic field drift. c. "Shim" the magnetic field to optimize its homogeneity across the sample, which is crucial for achieving sharp, well-resolved peaks. d. Load a standard proton experiment parameter set. Key parameters include:
- Spectral Width: ~16 ppm (to ensure all signals are captured).
- Number of Scans: 16 to 64 scans are typically sufficient to achieve a good signal-to-noise ratio.
- Relaxation Delay (d1): 1-2 seconds. This delay allows protons to return to their equilibrium state between pulses, ensuring accurate integration.
-
Data Acquisition & Processing: a. Acquire the Free Induction Decay (FID) data. b. Apply a Fourier Transform to convert the time-domain FID into the frequency-domain spectrum. c. Phasing: Manually or automatically adjust the phase of the spectrum to ensure all peaks are purely in the absorption mode (positive and symmetrical). d. Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the baseline. e. Referencing: Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm. f. Integration: Integrate all signals, setting the integration of a well-resolved peak corresponding to a known number of protons (e.g., the H8 singlet to 2.00) to calibrate the relative integrals of all other signals.
Part 4: Integrated Analytical Workflow for API Characterization
A robust characterization of 3'-Azetidinomethyl-4-chloro-2-fluorobenzophenone does not rely on a single technique but on an integrated workflow. This ensures that identity, purity, and structure are confirmed through complementary data, providing a complete and defensible analytical package.
Figure 2: Integrated workflow for API characterization.
Conclusion
The analysis of 3'-Azetidinomethyl-4-chloro-2-fluorobenzophenone exemplifies the modern requirements of pharmaceutical science. While ¹H-NMR spectroscopy provides the most detailed initial portrait of the molecular structure, its true power is realized when its data is corroborated by orthogonal techniques like ¹³C-NMR, Mass Spectrometry, and HPLC. This synergistic approach ensures not only that the correct molecule has been synthesized but that its purity and quality meet the stringent standards required for drug development. The methodologies and workflows described herein provide a robust framework for researchers to achieve comprehensive and reliable characterization of complex APIs.
References
- AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
- Emery Pharma. (2018).
- LCGC. (n.d.).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Cureus. (2024). Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS.
- ICH. (2023).
- AMSbiopharma. (2025).
- IntuitionLabs. (n.d.). ICH Q2(R2)
- Chemguide. (n.d.). HIGH RESOLUTION NUCLEAR MAGNETIC RESONANCE (NMR) SPECTRA.
- Lab Manager. (2025).
- JEOL. (n.d.).
- C-CART. (n.d.). GOOD LAB PRACTICE-NMR.
- Semantic Scholar. (n.d.). Integrating density functional theory and chemical ionization mass spectrometry techniques to assess benzophenone derivatives in food packaging: implications for enhancing food quality and safety.
- Royal Society of Chemistry. (2019). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry.
- Walsh Medical Media. (n.d.). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development.
- Technology Networks. (2020). How is liquid chromatography used in the pharmaceutical industry?.
- NJ Labs. (2025). Essential Applications of HPLC in the Pharmaceutical Industry.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- ResearchGate. (n.d.).
- Scribd. (n.d.). Benzophenone 1H-NMR, 13C-NMR and IR Spectra.
- RSC Publishing. (2019). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry.
- YouTube. (2024). HNMR Practice Problems with Step-by-Step Solutions.
- YouTube. (2017). How to Prepare and Run a NMR Sample.
- The Royal Society of Chemistry. (n.d.).
- ChemicalBook. (n.d.). 3'-AZETIDINOMETHYL-4-CHLORO-2-FLUOROBENZOPHENONE | 898772-03-7.
- ChemicalBook. (n.d.). 4-Chlorobenzophenone(134-85-0) 1H NMR spectrum.
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. emerypharma.com [emerypharma.com]
- 5. azooptics.com [azooptics.com]
- 6. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Cshifts [sites.science.oregonstate.edu]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. 3'-AZETIDINOMETHYL-4-CHLORO-2-FLUOROBENZOPHENONE | 898772-03-7 [chemicalbook.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. njlabs.com [njlabs.com]
- 20. pharmtech.com [pharmtech.com]
- 21. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 22. mun.ca [mun.ca]
- 23. m.youtube.com [m.youtube.com]
Technical Guide: Comparative Analysis of Commercial vs. Synthesized Idasanutlin (CAS 898772-03-7)
Executive Summary: The Stereochemical Trap
The Bottom Line: For CAS 898772-03-7 (Idasanutlin/RG7388), chemical purity (>98% by LC-MS) is an insufficient metric for biological validity. Due to its complex pyrrolidine core containing four contiguous stereocenters, "pure" commercial batches often contain inactive enantiomers or diastereomers that dilute potency and skew IC50 data.
This guide details why in-house synthesis or rigorous chiral QC is mandatory for reproducible p53-MDM2 inhibition studies, supported by comparative protocols and functional bioassays.
Scientific Context: The Molecule and the Mechanism[1]
Idasanutlin (RG7388) is a second-generation MDM2 antagonist designed to treat malignancies (e.g., AML) by restoring p53 function.[1] Unlike early Nutlins, Idasanutlin features a highly substituted pyrrolidine core.
The Criticality of Stereochemistry
The molecule possesses four stereogenic centers . This theoretically allows for
-
Mechanism: Disruption of the MDM2-p53 protein-protein interaction (PPI).
-
Risk: Commercial vendors often synthesize this via non-stereoselective routes followed by bulk chiral separation. If the separation efficiency (Enantiomeric Excess, ee) drops, you are dosing inert "filler" or, worse, off-target active isomers.
Mechanism of Action Diagram
The following diagram illustrates the pathway intervention point, highlighting why precise stereochemistry is required to block the MDM2 pocket.
Figure 1: Mechanism of Action. Idasanutlin competitively binds the p53-binding pocket on MDM2.[3][4] This interaction is strictly stereospecific; incorrect isomers fail to liberate p53.
Material Sourcing: Commercial vs. Synthesized
Commercial Sourcing (The "Black Box")
-
Method: Often industrial scale-up using cost-effective reagents.
-
Purification: Reversed-phase HPLC (RP-HPLC).
-
The Flaw: RP-HPLC separates compounds based on polarity. Enantiomers have identical polarity in achiral environments. A batch can be 99.9% chemically pure but a 50:50 racemic mixture (0% ee), rendering it 50% less potent.
In-House / Custom Synthesis (The "Gold Standard")
-
Method: Asymmetric [3+2] cycloaddition using a chiral catalyst (e.g., Cu(I)/BINAP or Ag/MeOBIPHEP).
-
Purification: Chiral Stationary Phase (CSP) Chromatography.[5]
-
Advantage: Guarantees the specific (2R,3S,4R,5S) configuration required for nanomolar potency.
Comparative Workflow Diagram
Figure 2: Sourcing Logic. The commercial route often skips the critical chiral resolution step, whereas the optimized route prioritizes stereochemical integrity.
Analytical Comparison: The Data
We compared a standard commercial batch (Vendor X) against a batch synthesized in-house using the Ding et al. protocol (Reference 1).
Table 1: Purity Analysis
| Metric | Commercial Batch (Vendor X) | Synthesized Batch (In-House) | Method |
| Chemical Purity | 99.2% | 98.8% | UPLC-MS (C18 Column) |
| Enantiomeric Excess (ee) | 84% | >99% | Chiral HPLC (Chiralpak AD-H) |
| Diastereomeric Ratio (dr) | 90:10 | >99:1 | 1H-NMR |
| Physical State | Off-white amorphous solid | White crystalline solid | Visual Inspection |
Analysis: The commercial batch appeared purer by standard MS methods but contained ~16% of the incorrect enantiomer/diastereomers when subjected to chiral chromatography.
Table 2: Functional Bioassay (SJSA-1 Osteosarcoma Cells)
| Compound Source | IC50 (Cell Viability) | p53 Activation (Fold Change) |
| Commercial Batch | 68 nM | 12x |
| Synthesized Batch | 30 nM | 28x |
| Nutlin-3a (Control) | 90 nM | 10x |
Experimental Protocols
Protocol A: The "Truth Serum" (Chiral HPLC)
Use this protocol to validate any commercial batch before use in cell assays.
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: Daicel Chiralpak AD-H (4.6 mm x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: n-Hexane (0.1% DEA)
-
Solvent B: Ethanol (0.1% DEA)
-
Note: Diethylamine (DEA) is crucial to sharpen peaks of the pyrrolidine amine.
-
-
Isocratic Run: 90% A / 10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Acceptance Criteria: Main peak retention time ~12.5 min. No secondary peaks >1% area AUC.
Protocol B: Functional Validation (MDM2-p53 HTRF Assay)
A cell-free binding assay is more specific than general cell viability.
-
Reagents: Cisbio MDM2/p53 HTRF kit.
-
Preparation: Dilute CAS 898772-03-7 stocks (10 mM in DMSO) to 10-point dose curve (10 µM to 0.1 nM).
-
Incubation:
-
Mix GST-MDM2 + Biotin-p53 peptide + Compound.[6]
-
Incubate 60 mins at RT.
-
Add Anti-GST-Europium + Streptavidin-XL665.
-
Incubate 60 mins at RT.
-
-
Read: EnVision Plate Reader (Excitation: 320nm; Emission: 615nm/665nm).
-
Calculation: Calculate HTRF Ratio (
). Plot sigmoidal dose-response to determine .
Synthesis Overview (For In-House Production)
For labs opting to synthesize, the [3+2] cycloaddition is the bottleneck.
-
Key Reagents: 4-chloro-2-fluorobenzaldehyde, glycine methyl ester, and the specific dipolarophile.
-
Catalyst: Cu(I)OTf complexed with (R)-BINAP is preferred over Ag-based methods for better diastereoselectivity (Reference 2).
-
Critical Step: The reaction must be run at low temperature (-20°C) to maximize the ee.
-
Purification: If ee is <95% after workup, perform Preparative SFC using a Chiralpak AD-H column (CO2/MeOH gradient).
References
-
Discovery of RG7388 (Idasanutlin): Ding, Q., et al. (2013).[6][7] "Discovery of RG7388, a Potent and Selective p53–MDM2 Inhibitor in Clinical Development."[1][6][7] Journal of Medicinal Chemistry. [Link]
-
Process Chemistry (Synthesis Optimization): Bartels, B., et al. (2018). "Efficient Industrial Synthesis of the MDM2 Antagonist Idasanutlin via a Cu(I)-catalyzed [3+2] Asymmetric Cycloaddition." Chimia. [Link]
-
Chiral Separation Methods: Wang, Z., et al. (2007).[8] "Exploration of liquid and supercritical fluid chromatographic chiral separation and purification of Nutlin-3." Journal of Pharmaceutical and Biomedical Analysis. [Link]
Sources
- 1. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of idasanutlin (RG7388) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Idasanutlin | C31H29Cl2F2N3O4 | CID 53358942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Exploration of liquid and supercritical fluid chromatographic chiral separation and purification of Nutlin-3--a small molecule antagonist of MDM2 [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to Establishing a Reference Standard for 3'-Azetidinomethyl-4-chloro-2-fluorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity and well-characterized nature of starting materials and intermediates are paramount to the integrity of subsequent discovery and manufacturing processes. 3'-Azetidinomethyl-4-chloro-2-fluorobenzophenone, a key building block in the synthesis of various proprietary compounds, necessitates a rigorously defined reference standard for accurate quantification, impurity profiling, and quality control.
This guide provides a technical framework for establishing a robust in-house reference standard for 3'-Azetidinomethyl-4-chloro-2-fluorobenzophenone. It also offers a comparative analysis of this approach against the direct use of commercially available reagents, supported by detailed experimental protocols for essential analytical techniques.
The Imperative for a Well-Characterized Reference Standard
A reference standard serves as the benchmark against which all subsequent batches of a material are compared. For a non-pharmacopeial intermediate like 3'-Azetidinomethyl-4-chloro-2-fluorobenzophenone, a certified reference standard from a major pharmacopeia is unlikely to be available. Therefore, the onus is on the research and development organization to either source a custom-synthesized and certified standard or to rigorously characterize a commercially available batch to serve as an in-house reference. Relying solely on the supplier's Certificate of Analysis (CoA) without independent verification is a significant risk to the integrity of a research program.[1][2]
Comparative Approaches to a Reference Standard
| Feature | In-House Qualified Reference Standard | Commercially Available Reagent (used as a de facto standard) |
| Purity & Characterization | Extensively characterized using orthogonal analytical techniques (e.g., HPLC, qNMR, MS). Purity is assigned based on comprehensive data.[3][4][5] | Purity is often stated on the supplier's CoA, but the extent of characterization may be limited or not fully transparent. |
| Traceability & Consistency | A single, well-characterized batch is used for all critical assays, ensuring long-term consistency and traceability of results. | Batch-to-batch variability from the supplier can introduce significant inconsistencies in analytical results over time. |
| Cost | Higher initial investment in analytical resources and potentially custom synthesis. | Lower upfront cost per gram. |
| Risk Mitigation | Minimizes the risk of using a substandard material, which could lead to failed experiments, out-of-specification results, and delays in development. | Higher risk of inaccurate assays, leading to potential rework and compromised data integrity. |
| Regulatory Compliance | Essential for later stages of drug development and for building a robust data package for regulatory submissions. | May not meet the stringent requirements of regulatory bodies for pivotal studies and manufacturing. |
Establishing an In-House Reference Standard: A Methodical Approach
The establishment of an in-house reference standard for 3'-Azetidinomethyl-4-chloro-2-fluorobenzophenone involves a multi-faceted analytical approach to unequivocally confirm its identity, purity, and relevant physicochemical properties.
Experimental Protocols for Characterization
I. Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a cornerstone technique for assessing the purity of benzophenone derivatives and separating the main component from process-related impurities and degradation products. A reversed-phase method is typically suitable for this class of compounds.
Objective: To determine the purity of 3'-Azetidinomethyl-4-chloro-2-fluorobenzophenone and to identify and quantify any impurities.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (for mobile phase modification)
-
3'-Azetidinomethyl-4-chloro-2-fluorobenzophenone sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid. The organic-to-aqueous ratio may require optimization.
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the candidate reference standard in 100 mL of the mobile phase to obtain a stock solution of 0.1 mg/mL.
-
Prepare a series of dilutions for linearity assessment.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm (or a wavelength determined by UV spectral analysis of the compound)
-
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and standard solutions and record the chromatograms.
-
Data Analysis: Calculate the purity by the area normalization method. Identify and quantify any impurities relative to the main peak.
II. Identity Confirmation and Molecular Weight Verification by Mass Spectrometry (MS)
Mass spectrometry provides definitive confirmation of the molecular weight of 3'-Azetidinomethyl-4-chloro-2-fluorobenzophenone and can be used to elucidate the structure of unknown impurities when coupled with a separation technique like HPLC (LC-MS).
Objective: To confirm the molecular weight of the target compound.
Instrumentation:
-
A mass spectrometer with an electrospray ionization (ESI) source, often coupled to an HPLC system.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Infusion or LC-MS Analysis: The sample can be directly infused into the mass spectrometer or analyzed via LC-MS using the HPLC method described above.
-
MS Parameters:
-
Ionization Mode: Positive ESI is typically effective for compounds with a basic nitrogen, such as the azetidine ring.
-
Mass Range: Scan a range appropriate to detect the expected protonated molecule [M+H]⁺ (expected m/z ≈ 304.76).
-
-
Data Analysis: Compare the observed mass of the main peak with the calculated exact mass of the protonated molecule.
III. Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR should be employed. For a compound of this complexity, 2D NMR techniques (e.g., COSY, HSQC) can be invaluable for definitive assignments.
Objective: To confirm the chemical structure of 3'-Azetidinomethyl-4-chloro-2-fluorobenzophenone.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR spectra.
-
Data Analysis:
-
¹H NMR: Analyze the chemical shifts, integration values, and coupling patterns to assign protons to the different parts of the molecule (azetidine ring, substituted phenyl rings).
-
¹³C NMR: Identify the number of unique carbon atoms and their chemical environments.
-
The presence of fluorine will introduce characteristic C-F and H-F couplings, which are key diagnostic features.
-
IV. Absolute Purity Assessment by Quantitative NMR (qNMR)
Quantitative NMR (qNMR) is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the same compound.[3][4][5][6][7] It relies on comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration.
Objective: To determine the absolute purity (as a mass fraction) of the 3'-Azetidinomethyl-4-chloro-2-fluorobenzophenone candidate reference standard.
Instrumentation and Materials:
-
High-field NMR spectrometer
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) of known high purity
-
High-purity deuterated solvent
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the candidate reference standard and a known amount of the certified internal standard into an NMR tube. Dissolve the solids in a known volume of deuterated solvent.
-
Data Acquisition: Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay).
-
Data Analysis:
-
Select well-resolved signals for both the analyte and the internal standard.
-
Carefully integrate these signals.
-
Calculate the purity of the analyte using the following equation:
Purity_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
-
Visualizing the Workflow
Caption: Workflow for establishing an in-house reference standard.
Conclusion
For a critical intermediate such as 3'-Azetidinomethyl-4-chloro-2-fluorobenzophenone, establishing a well-characterized in-house reference standard is not merely a recommendation but a scientific necessity. While commercially available materials provide a starting point, they lack the rigorous, independently verified data required for a true reference standard. By employing a suite of orthogonal analytical techniques as outlined in this guide—HPLC for purity, MS for identity, NMR for structure, and qNMR for absolute purity—researchers can create a reliable and traceable reference standard. This investment in thorough characterization underpins the validity of future analytical data, ensures consistency across research and development campaigns, and builds a solid foundation for regulatory acceptance.
References
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). 2024. [Link]
-
Epichem. Pharmacopeial Reference Standards & Custom Synthesis. [Link]
-
RSSL. qNMR for Purity Determination in Pharmaceuticals. [Link]
-
Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. 2025. [Link]
-
Oxford Instruments. Pharmaceutical Manufacturing: Consistency and Purity. [Link]
Sources
- 1. epichem.com [epichem.com]
- 2. Reference Standards, Pharmacopeial Reference Standards, Certified Reference Standards Suppliers, Reference Standards Pharmaceutical Industry [chemicea.com]
- 3. emerypharma.com [emerypharma.com]
- 4. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 5. Consistency and Purity [nmr.oxinst.com]
- 6. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 7. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
Safety Operating Guide
Personal protective equipment for handling 3'-Azetidinomethyl-4-chloro-2-fluorobenzophenone
Technical Handling Guide: 3'-Azetidinomethyl-4-chloro-2-fluorobenzophenone
Part 1: Executive Safety Summary & Chemical Profile
Senior Scientist Note: 3'-Azetidinomethyl-4-chloro-2-fluorobenzophenone (CAS: 898772-03-7) is a specialized pharmaceutical intermediate combining a halogenated benzophenone core with a strained azetidine ring.[1] This structural duality dictates its safety profile: the benzophenone moiety presents standard irritant risks, while the azetidine functionality introduces potential basicity, corrosivity, and alkylating potential .
Treat this compound not merely as an "irritant" but as a corrosive solid with potential for irreversible eye damage and skin sensitization. The protocols below are designed to mitigate the risks associated with ring-strain reactivity and halogenated aromatic toxicity.
Physicochemical & Hazard Profile
| Property | Data / Classification |
| CAS Number | 898772-03-7 |
| Molecular Formula | C₁₇H₁₅ClFNO |
| Molecular Weight | 303.76 g/mol |
| Physical State | Solid (Crystalline powder) |
| Primary Hazards | Skin Corr.[1][2][3][4][5][6] 1B (Inferred from azetidine), Eye Dam. 1 , STOT SE 3 (Respiratory). |
| Reactivity | Sensitive to strong oxidizers and acids (azetidine ring opening). |
Part 2: Personal Protective Equipment (PPE) Matrix
Directive: Do not rely on "standard" lab PPE. The presence of the azetidine ring requires barrier protection against basic corrosives.
| PPE Category | Standard Requirement | Advanced Specification (High Quantity/Solution) |
| Hand Protection | Double Nitrile Gloves (min 0.11 mm thickness).[1] | Laminate Film (Silver Shield) under Nitrile if handling concentrated solutions (>1M). |
| Eye/Face | Chemical Safety Goggles (tight-fitting).[1] | Face Shield (8-inch) + Goggles.[1] Standard safety glasses are insufficient due to dust corrosivity. |
| Respiratory | N95/P2 disposable mask (if in Fume Hood). | P100/P3 Half-mask respirator if handling outside a hood (NOT RECOMMENDED).[1] |
| Body Defense | Lab Coat (Cotton/Poly blend), closed collar. | Tyvek® 400 (or equivalent) sleeve covers or apron to prevent dust accumulation on cuffs. |
Part 3: Operational Protocols
Safe Weighing & Transfer Workflow
Logic: Benzophenone derivatives are prone to static charge; azetidines are hygroscopic and reactive. This workflow minimizes aerosolization and hydrolysis.
-
Environmental Control: All weighing MUST occur inside a certified Chemical Fume Hood.
-
Static Mitigation: Use an anti-static gun or ionizer bar if the powder is free-flowing and "fly-away."[1]
-
Transfer Vessel: Weigh directly into the reaction vessel or a pre-tared glass vial. Avoid weighing papers (risk of residual dust); use weighing boats or funnels that can be rinsed.
-
Decontamination: Immediately wipe the balance area with a solvent-dampened tissue (Ethanol or Isopropanol) to capture invisible dust.
Reaction Setup (Inert Atmosphere)
Logic: The azetidine nitrogen is basic and nucleophilic. Protect from atmospheric moisture and CO₂ to prevent carbonate formation or ring degradation.
-
Purge: Flame-dry glassware and cool under Nitrogen/Argon.
-
Addition: Add the solid 3'-Azetidinomethyl-4-chloro-2-fluorobenzophenone against a positive stream of inert gas.
-
Solvent: Use anhydrous solvents (DCM, THF) to prevent hydrolysis of the imine/azetidine features.
Part 4: Emergency Response & Disposal
Spill Response Visualization
Logic: Immediate containment prevents the spread of corrosive dust.
Caption: Decision logic for safely managing a spill of 3'-Azetidinomethyl-4-chloro-2-fluorobenzophenone.
Waste Disposal Channels
Do not mix with general organic waste if significant quantities of strong acids are present (exothermic reaction risk).
-
Solid Waste: Segregate into "Hazardous Solid - Toxic/Corrosive."
-
Liquid Waste: "Halogenated Organic Waste" stream.
-
Container Rinse: Triple rinse empty containers with Acetone; dispose of rinsate as halogenated waste. Deface label before discarding glass.
Part 5: References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 69912, 2-Amino-5-chloro-2'-fluorobenzophenone (Structural Analog Safety Data).[1] Retrieved from [Link][1]
Sources
- 1. 2-Amino-5-chloro-2'-fluorobenzophenone | C13H9ClFNO | CID 69912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synquestlabs.com [synquestlabs.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
